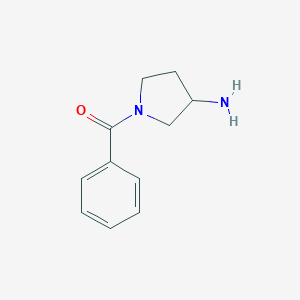

1-Benzoylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCPFGTXVLZUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzoylpyrrolidin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Benzoylpyrrolidin-3-amine

Abstract

This compound is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with two distinct amine functionalities, makes it an exceptionally versatile intermediate for constructing complex molecular architectures with defined stereochemistry. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect multiple strategic approaches, from direct acylation to chiral pool synthesis, explaining the causality behind experimental choices and providing detailed, actionable protocols. The narrative is grounded in established chemical principles, supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound presents a core challenge: the selective functionalization of two different nitrogen atoms—a secondary cyclic amine and a primary exocyclic amine. A successful strategy hinges on orthogonal protecting group chemistry or a carefully orchestrated sequence of reactions. The choice of pathway is typically governed by the desired stereochemistry (racemic, (R), or (S)), the availability of starting materials, and scalability.

A high-level retrosynthetic analysis reveals three dominant strategies for constructing the target molecule:

-

Strategy A (Direct Acylation): The most direct approach involves the benzoylation of a pre-existing 3-aminopyrrolidine core. This strategy's success is contingent on managing the reactivity of the two amine groups.

-

Strategy B (Chiral Pool Synthesis): This elegant approach leverages inexpensive, enantiomerically pure starting materials like L-aspartic acid or L-hydroxyproline to construct the chiral pyrrolidine ring from the ground up.[1][2]

-

Strategy C (Functional Group Interconversion): This pathway involves synthesizing a pyrrolidine ring with a suitable precursor functional group at the C-3 position (e.g., a ketone or hydroxyl group) and subsequently converting it to the desired amine.

The logical flow of these strategies can be visualized as follows:

Caption: High-level retrosynthetic strategies for this compound.

Synthesis Pathways: A Comparative Analysis

The selection of a synthetic route requires a careful balancing of factors including cost, number of steps, stereochemical control, and overall yield.

| Strategy | Starting Material(s) | Key Steps | Stereocontrol | Advantages | Disadvantages |

| A: Direct Acylation | (S)-3-Aminopyrrolidine, Benzyl Bromide, Benzoyl Chloride | N-Benzylation, N-Benzoylation | High (if chiral SM is used) | Very direct, high-yielding final step.[1] | Cost of chiral starting material can be high.[1] Requires careful control of reaction conditions to ensure selectivity. |

| B: Chiral Pool | L-Aspartic Acid | Anhydride formation, Amidation, Dual reduction, Cyclization.[1][3] | Excellent (inherent) | Inexpensive starting material, high enantiomeric purity.[1][2] | Multi-step process, can be lengthy.[1] |

| C: FGI (Reductive Amination) | 1-Benzyl-3-pyrrolidinone, Ammonia source | Asymmetric catalytic reductive amination.[1] | Variable (up to 93% ee) | Fewer steps than chiral pool synthesis.[1] | Requires specialized and often expensive chiral catalysts; optimization can be challenging.[1] |

The Role of Protecting Groups: Ensuring Regioselectivity

In syntheses starting from 3-aminopyrrolidine or its derivatives, the presence of two nucleophilic nitrogen atoms necessitates a protecting group strategy to ensure regioselective benzoylation. The most common protecting groups for the 3-amino function are carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[4] These groups effectively shield the primary amine, allowing for selective modification of the pyrrolidine nitrogen, or vice-versa.

An orthogonal strategy is often employed, where two different protecting groups that can be removed under distinct conditions are used. For instance, the 3-amino group can be protected with an acid-labile Boc group, while the pyrrolidine nitrogen is functionalized as desired.[4]

Caption: Workflow for synthesis using an orthogonal protecting group strategy.

The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.[4]

-

Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA, HCl).

-

Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method compatible with many other functional groups.[4]

Featured Synthesis Protocol: N-Benzoylation of a Protected Precursor

This section details a reliable and widely applicable two-step protocol starting from the commercially available (S)-3-aminopyrrolidine. The strategy involves first protecting the pyrrolidine nitrogen via benzylation, followed by the crucial benzoylation of the primary amine. This approach avoids issues with di-benzoylation and provides good yields of the target compound.

Step 1: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine

Causality: The N-benzyl group serves two purposes: it acts as a protecting group for the secondary amine and directs the subsequent benzoylation to the primary C-3 amine. It can be removed later via hydrogenolysis if the free secondary amine is required. Direct benzylation is a very straightforward and high-yielding approach when the chiral starting material is available.[1]

Protocol:

-

To a solution of (S)-3-aminopyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl bromide (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (S)-1-Benzyl-3-aminopyrrolidine.

Step 2: Synthesis of (S)-N-(1-Benzylpyrrolidin-3-yl)benzamide (1-Benzoyl-3-aminopyrrolidine derivative)

Causality: This is a classic Schotten-Baumann reaction. Benzoyl chloride is an inexpensive and highly reactive acylating agent.[5][6] A base (pyridine or triethylamine) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5] The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Protocol:

-

Dissolve (S)-1-Benzyl-3-aminopyrrolidine (1.0 eq, 17.6 g, 0.1 mol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (200 mL).[7]

-

Add a base, such as triethylamine (1.2 eq) or pyridine (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (S)-N-(1-benzylpyrrolidin-3-yl)benzamide.

Caption: Experimental workflow for the two-step synthesis of the target analog.

Safety and Handling

-

Benzoyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Benzyl Bromide: A lachrymator and alkylating agent. It should be handled with care in a fume hood.

-

Amines: Pyrrolidine derivatives can be corrosive and irritants. Avoid inhalation and skin contact.

-

Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

All reactions should be performed by trained personnel in a controlled laboratory setting.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages. The most direct method for obtaining enantiomerically pure material involves a two-step sequence from a chiral 3-aminopyrrolidine precursor: N-benzylation followed by N-benzoylation. For large-scale synthesis where cost is a primary driver, chiral pool synthesis from L-aspartic acid offers an economical, albeit longer, alternative. A thorough understanding of protecting group chemistry is paramount to achieving high yields and purity, regardless of the chosen route. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. Benchchem.

- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.

- (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis. ChemicalBook.

- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.

- Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry.

- Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.

- PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PMC - NIH.

- Benzoylation of Amines sans Alkali: A Green Protocol in Ne

- Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one.

- Method for preparing N-benzyl-3-pyrrolidone.

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpyrrolidin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoylpyrrolidin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs—a pyrrolidine ring, a secondary amine, and a benzoyl group. These features provide a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for optimizing its synthesis, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this guide leverages advanced computational prediction tools and comparative analysis with structurally related analogs to provide a robust and scientifically grounded profile of the target molecule. Detailed experimental protocols for the determination of these properties are also presented to empower researchers in their laboratory investigations.

Chemical Identity and Structure

This compound, also known as (3-aminopyrrolidin-1-yl)(phenyl)methanone, is a synthetic organic compound. Its structure features a central five-membered pyrrolidine ring. A benzoyl group is attached to the ring's nitrogen atom, and an amino group is substituted at the 3-position of the pyrrolidine ring.

-

IUPAC Name: (3-Aminopyrrolidin-1-yl)(phenyl)methanone

-

CAS Number: 198210-81-0[1]

-

Molecular Formula: C₁₁H₁₄N₂O

-

Molecular Weight: 190.24 g/mol

-

Canonical SMILES: C1CN(C(C1)N)C(=O)C2=CC=CC=C2

The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound can exist as a racemic mixture of two enantiomers, (S)- and (R)-1-Benzoylpyrrolidin-3-amine, or as individual enantiomers. The stereochemistry can significantly influence its biological activity and interaction with chiral environments such as protein binding sites.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, a comprehensive set of physicochemical properties has been predicted using well-established computational models, including SwissADME, ChemAxon, and ACD/Percepta. These predictions provide valuable insights for initial assessment and guide experimental design.

| Property | Predicted Value | Prediction Tool |

| Melting Point | 113 - 115 °C | Bouling Chemical Co., Limited (for a related compound)[2] |

| Boiling Point | 352.6 ± 42.0 °C at 760 mmHg | Bouling Chemical Co., Limited (for a related compound)[2] |

| pKa (Basic) | 8.5 - 9.5 | ChemAxon, ACD/Percepta |

| logP (Octanol/Water) | 1.2 - 1.8 | SwissADME, ChemAxon, ACD/Percepta |

| Water Solubility | Moderately Soluble | SwissADME |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | SwissADME |

Note: The melting and boiling points are from a supplier of a structurally similar compound, (3S)-3-Amino-1-Benzopyrrolidine, and should be considered as estimates.

Comparative Analysis with Structural Analogs

To provide context and support for the predicted properties of this compound, it is instructive to examine the experimental data of structurally related compounds.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| 3-Aminopyrrolidine [3][4] | 86.14 | N/A | 164-165 | ~10.5 | -0.9 |

| N-Benzoylpiperidine [5] | 189.25 | 48-51 | 315-317 | N/A (amide) | 2.2 |

| N-Benzyl-L-proline [6][7][8] | 205.25 | 168-171 | 343.1 | ~2.2 (acidic), ~9.5 (basic) | 1.74 |

The basicity (pKa) of this compound is predicted to be lower than that of the parent 3-aminopyrrolidine. This is due to the electron-withdrawing effect of the benzoyl group, which reduces the electron density on the pyrrolidine nitrogen and, to a lesser extent, influences the basicity of the exocyclic primary amine. The predicted logP value suggests that this compound is more lipophilic than 3-aminopyrrolidine, a direct consequence of the addition of the phenyl group.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of a protected 3-aminopyrrolidine derivative followed by deprotection. A common synthetic strategy is outlined below.

Figure 1: A general synthetic workflow for the preparation of this compound.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show signals for the aromatic protons of the benzoyl group (typically in the range of 7.4-7.8 ppm), protons on the pyrrolidine ring, and the protons of the primary amine. The chemical shifts of the pyrrolidine protons would be influenced by the benzoyl group and the amino substituent.

-

¹³C NMR would show characteristic signals for the carbonyl carbon of the benzoyl group (around 170 ppm), aromatic carbons, and the carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of the benzoyl group or cleavage of the pyrrolidine ring.

-

Experimental Protocols for Physicochemical Property Determination

The following section details standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised at a slow, controlled rate.

-

The temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Figure 2: Workflow for melting point determination.

Determination of pKa

The pKa value quantifies the basicity of the primary amine group.

Methodology: Potentiometric Titration

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter as the acid is added.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol/Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound.

Methodology: Shake-Flask Method

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. logP is the logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

-

An excess amount of solid this compound is added to a known volume of water at a constant temperature.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC-UV).

Figure 3: Workflow for aqueous solubility determination.

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific compound is not widely available, the use of robust computational prediction methods, in conjunction with a comparative analysis of structurally similar molecules, offers a reliable and scientifically sound foundation for its characterization. The provided experimental protocols serve as a practical resource for researchers seeking to determine these properties in a laboratory setting. A comprehensive understanding of these physicochemical parameters is essential for advancing the use of this compound as a valuable building block in the design and development of new chemical entities with therapeutic potential.

References

-

PubChem. 3-Aminopyrrolidine. [Link]

-

PubChem. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine. [Link]

-

University of Calgary. IR: amines. [Link]

-

Bouling Chemical Co., Limited. (3S)-3-Amino-1-Benzopyrrolidine: Properties, Uses, Safety Data & Supplier Information. [Link]

-

PubChem. Benzoylpiperidine. [Link]

-

PubChem. N-Benzyl-L-proline. [Link]

-

University of California, Davis. Infrared (IR) Spectroscopy. [Link]

-

ACD/Percepta. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. [Link]

-

SwissADME. Pharmacokinetics prediction of compounds as calculated by Swiss ADME software. [Link]

-

ACD/Percepta. Molecular property and toxicity prediction using ACD/Percepta®. [Link]

-

PubChem. 1-Benzyl-3-aminopyrrolidine. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

ACD/Labs. ACD/Labs Releases Percepta. [Link]

-

SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

ACD/Labs. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]

-

The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

-

PubChem. 1-Benzyl-3-methylpyrrolidin-3-amine. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubChem. 1-Benzylpiperidine. [Link]

-

SwissADME. Frequently Asked Questions. [Link]

-

PubChem. Phenyl(1H-pyrrol-2-YL)methanone. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

IJPPR. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link]

-

Chemguide. an introduction to amines. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. [Link]

-

SwissADME. SwissADME. [Link]

-

UCLA. IR Absorption Table. [Link]

-

Cheméo. 1-Benzoylpiperidine. [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubChem. Propylamine. [Link]

-

YouTube. Boiling Points & Solubility of Amines | Physical Properties | Chapter 11.2 | SK025. [Link]

Sources

- 1. (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride | C10H15ClN2O2S | CID 119031430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-Amino-1-Benzopyrrolidine: Properties, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [chemheterocycles.com]

- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-3-氨基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzoylpyrrolidin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-Benzoylpyrrolidin-3-amine, a key structural motif in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a detailed predicted profile. It is designed for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide provides robust, field-proven experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with CAS Registry Number 121553-68-0, is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a primary amine at the 3-position offers a crucial site for further functionalization, while the N-benzoyl group modulates the electronic properties and conformational flexibility of the molecule.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are the most powerful tools for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity, functional groups, and mass. This guide elucidates the expected spectroscopic signatures of this compound, providing a foundational reference for its synthesis, characterization, and application in further scientific endeavors.

Predicted Spectroscopic Profile: An Evidence-Based Approach

Molecular Structure and Atom Numbering

For clarity in the following spectral assignments, the atoms of this compound are numbered as shown below.

Caption: Structure and numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the amide bond, rotation around the N1-C(O) bond is restricted, leading to two possible rotamers. This can result in broadening or duplication of signals for the pyrrolidine ring protons (H2, H5) at room temperature. The following predictions are for the major rotamer.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the pyrrolidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-Ar (ortho, C2'/C6') | 7.40 - 7.50 | Multiplet (d-like) | - | Protons on the benzoyl group, deshielded by the carbonyl group.[2] |

| H-Ar (meta, C3'/C5') | 7.35 - 7.45 | Multiplet (t-like) | - | Aromatic protons with standard chemical shifts.[2] |

| H-Ar (para, C4') | 7.35 - 7.45 | Multiplet (t-like) | - | Aromatic protons with standard chemical shifts.[2] |

| H3 | 3.50 - 3.70 | Multiplet | - | Methine proton attached to the carbon bearing the amine group, deshielded by nitrogen.[4][5] |

| H2, H5 | 3.20 - 3.90 | Multiplets | - | Methylene protons adjacent to the amide nitrogen, significantly deshielded and potentially showing complex splitting due to geminal and vicinal coupling, as well as rotameric effects. |

| H4 | 1.80 - 2.30 | Multiplets | - | Methylene protons, with complex splitting from coupling to H3 and geminal protons. |

| NH₂ | 1.50 - 2.50 | Broad Singlet | - | Amine protons are exchangeable, typically resulting in a broad signal. Its position is concentration and solvent dependent.[6] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will clearly distinguish between the carbonyl, aromatic, and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 169.0 - 171.0 | Typical chemical shift for a tertiary amide carbonyl carbon.[7] |

| C1' (ipso) | 135.0 - 137.0 | Aromatic carbon directly attached to the carbonyl group. |

| C2', C3', C4', C5', C6' | 127.0 - 132.0 | Standard range for unsubstituted benzene ring carbons.[2] |

| C2, C5 | 45.0 - 55.0 | Carbons adjacent to the amide nitrogen. Shift can vary significantly between rotamers. |

| C3 | 48.0 - 52.0 | Carbon bearing the amino group. |

| C4 | 30.0 - 35.0 | Aliphatic methylene carbon beta to the amide nitrogen. |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the primary amine and the C=O bond of the tertiary amide.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Functional Group |

| N-H Stretch | 3300 - 3400 | Medium, two bands | Primary Amine (NH₂) asymmetric and symmetric stretching.[8] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Benzoyl Group |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Pyrrolidine Ring |

| C=O Stretch (Amide I) | 1630 - 1660 | Strong | Tertiary Amide (N-Benzoyl).[9] |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong | Primary Amine (NH₂) |

| C=C Stretch | 1450 - 1600 | Medium, multiple bands | Aromatic Ring |

| C-N Stretch | 1250 - 1335 | Medium to Strong | Aromatic Amide and Aliphatic Amine |

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Weight: 190.25 g/mol Molecular Formula: C₁₁H₁₄N₂O

Under typical Electrospray Ionization (ESI) conditions in positive ion mode, the primary species observed will be the protonated molecule.

-

Predicted [M+H]⁺: m/z 191.12

Predicted Fragmentation Pathways

The protonated molecule is expected to undergo fragmentation through several characteristic pathways. The benzoyl group and the pyrrolidine ring are key fragmentation points.

-

Loss of the Benzoyl Group: The most favorable fragmentation is often the cleavage of the amide bond, leading to a stable benzoyl cation.

-

[C₁₁H₁₅N₂O]⁺ → [C₇H₅O]⁺ + C₄H₁₀N₂ (m/z 105.03)

-

-

Formation of Pyrrolidinium Ion: Cleavage can also result in the charge being retained by the nitrogen-containing fragment.

-

[C₁₁H₁₅N₂O]⁺ → [C₄H₉N₂]⁺ + C₇H₆O (m/z 85.08)

-

-

Ring Opening and Fragmentation: The pyrrolidine ring itself can undergo cleavage, often initiated by the charged amine group.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocols for Spectroscopic Analysis

To move from prediction to empirical validation, the following standardized protocols should be employed. These methodologies are designed to produce high-quality, reproducible data.

Sources

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cbz-3-aminopyrrolidine(185057-50-5) 1H NMR [m.chemicalbook.com]

- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-Benzoylpyrrolidin-3-amine derivatives

An In-Depth Technical Guide to the Synthesis of 1-Benzoylpyrrolidin-3-amine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for developing selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[1] The benzoyl group often serves as a key pharmacophoric element, while the 3-amino group provides a crucial vector for introducing further diversity and modulating physicochemical properties. This guide provides a comprehensive overview of the primary synthetic strategies, key experimental considerations, and detailed protocols for preparing these valuable derivatives, aimed at researchers and professionals in drug discovery and development.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The can be approached from two primary retrosynthetic viewpoints, each with distinct advantages depending on the availability of starting materials and the desired complexity of the final molecule.

-

Strategy A: Late-Stage Benzoylation. This approach involves the acylation of a pre-existing, suitably protected 3-aminopyrrolidine derivative. It is the most common and versatile strategy, particularly when diverse benzoyl analogs are desired from a common intermediate.

-

Strategy B: Early-Stage Benzoylation. In this strategy, the benzoyl group is introduced early in the synthesis, followed by the formation or unmasking of the 3-amino group. A frequent application of this is the reductive amination of a 1-benzoylpyrrolidin-3-one precursor.

Caption: Core retrosynthetic strategies for this compound.

Chapter 2: The Crucial Role of Protecting Groups

Given the presence of two reactive nitrogen atoms (the pyrrolidine ring secondary amine and the 3-position primary amine), a robust protecting group strategy is paramount for achieving regioselectivity and preventing unwanted side reactions like di-acylation.[2] The choice of protecting group for the 3-amino function is dictated by the planned reaction conditions in subsequent steps.[2][3]

-

tert-Butoxycarbonyl (Boc): This is the most versatile and commonly used protecting group. It is stable to a wide range of basic, nucleophilic, and hydrogenolysis conditions but is readily cleaved with acid (e.g., TFA or HCl).[2][4][5]

-

Benzyloxycarbonyl (Cbz): Stable to both acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] This makes it an excellent orthogonal partner to the acid-labile Boc group.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its lability to basic conditions, commonly removed with piperidine in DMF.[2][4] Its stability in acid allows for selective deprotection when a Boc group is also present.

Scientist's Rationale: Orthogonal Protection

The concept of "orthogonality" is central to efficient synthesis. By protecting the 3-amino group with an acid-labile Boc group and the pyrrolidine nitrogen with a base-labile Fmoc group, a chemist can selectively deprotect and functionalize either nitrogen atom without affecting the other.[2] This level of control is indispensable for building complex molecules.

Chapter 3: Key Synthetic Transformations & Field-Proven Protocols

Amide Bond Formation: The Benzoylation Step

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable.[6] Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include:

-

Carbodiimides: such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve yields and reduce epimerization.[7]

-

Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are highly efficient reagents that generate active esters, leading to rapid and clean amide bond formation.[7][8]

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Base | Solvent | Typical Reaction Time | Relative Cost | Key Advantage |

| EDC/HOBt | DIPEA, Et₃N | DCM, DMF | 12-16 hours | Low | Cost-effective, well-established.[7] |

| HATU | DIPEA | DMF | 4-6 hours | High | High efficiency, fast reaction times.[6][7] |

| PyBOP | DIPEA | DMF | 12-16 hours | High | Excellent for sterically hindered substrates.[7] |

Experimental Protocol: Benzoylation using HATU

This protocol details the coupling of (R)-3-(Boc-amino)pyrrolidine with a generic benzoic acid derivative.

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Methodology:

-

Activation: To a solution of the desired benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[7] Stir the mixture at room temperature for 15 minutes.

-

Scientist's Rationale: Anhydrous solvent is critical to prevent hydrolysis of the activated ester intermediate. DIPEA is a bulky, non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the amine nucleophile.

-

-

Coupling: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.05 eq) in anhydrous DMF to the activated acid mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with a lithium chloride solution (to remove residual DMF), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Introduction of the 3-Amino Group: Reductive Amination

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds.[9] In the context of Strategy B, it involves the reaction of 1-benzoylpyrrolidin-3-one with an amine source (like ammonia or a protected amine equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-aminopyrrolidine derivative.[10]

The choice of reducing agent is critical. Mild hydride reagents are preferred because they can selectively reduce the protonated iminium ion intermediate without reducing the starting ketone.[9]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for reductive amination. It is mild enough not to reduce the ketone and does not require strictly anhydrous conditions.

-

Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation.[9] It is particularly effective at reducing imines at slightly acidic pH, where imine formation is favorable.[10]

Experimental Protocol: Reductive Amination of 1-Benzoylpyrrolidin-3-one

This protocol describes the synthesis of 1-benzoyl-3-aminopyrrolidine using ammonium acetate as the amine source.

Caption: Step-by-step workflow for reductive amination.

Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 1-benzoylpyrrolidin-3-one (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the solution at room temperature for 30 minutes.

-

Scientist's Rationale: Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which catalyzes the formation of the iminium ion intermediate. A large excess is used to drive the equilibrium towards the imine.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight. Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the desired this compound.

Chapter 4: Troubleshooting Common Synthetic Challenges

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Amide Coupling | - Incomplete activation of the carboxylic acid.- Hydrolysis of activated intermediate.- Steric hindrance. | - Ensure all reagents and solvents are anhydrous.- Increase reaction time or switch to a more potent coupling reagent like HATU.- For hindered substrates, consider converting the acid to an acyl chloride first.[6] |

| Di-benzoylation of 3-Aminopyrrolidine | The secondary amine of the pyrrolidine ring reacts with the benzoylating agent. | - Use a protected 3-aminopyrrolidine starting material (e.g., N-Boc-3-aminopyrrolidine).- Use a controlled amount (1.0 eq) of the benzoylating agent and perform the reaction at a lower temperature to improve selectivity.[2] |

| Incomplete Reductive Amination | - Inefficient imine formation.- Insufficient reducing agent. | - Ensure the pH is weakly acidic (pH ~5-6) to favor imine formation.- Add a dehydrating agent like molecular sieves.- Use a slight excess of the reducing agent. |

| Epimerization during Coupling | For chiral carboxylic acids, the activated intermediate can be susceptible to racemization. | - Use HOBt or HOAt as an additive with carbodiimide coupling agents to suppress epimerization.- Perform the reaction at lower temperatures. |

References

- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.Benchchem.

- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine.Benchchem.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine.

- The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine.Benchchem.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.Benchchem.

- A Comparative Guide to Chiral Auxiliaries: (S)-1-Benzyl-3-aminopyrrolidine vs. Pseudoephedrine.Benchchem.

- Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds.Journal of Heterocyclic Chemistry.

- Process for the preparation of 3-amino-pyrrolidine derivatives.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research.

- Amide Synthesis.Fisher Scientific.

- Synthesis of a New Chiral Pyrrolidine.Molecules (Basel, Switzerland) - PMC - NIH.

- Reductive Amin

- Reductive Amination, and How It Works.Master Organic Chemistry.

- Protecting Agents.TCI Chemicals.

- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

- Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amin

- Process optimization for acid-amine coupling: a c

- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.

- reductive amination & secondary amine synthesis.YouTube.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.Self-published.

- Protecting Groups for Amines: Carbam

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. growingscience.com [growingscience.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Potential Biological Activities of 1-Benzoylpyrrolidin-3-amine Analogs

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. The 1-benzoylpyrrolidin-3-amine framework represents one such combination, integrating the three-dimensional versatility of the pyrrolidine ring with the proven pharmacophoric features of the benzamide and aminopyrrolidine moieties. The pyrrolidine ring is a cornerstone of modern drug discovery, present in numerous FDA-approved drugs, valued for its ability to explore chemical space in three dimensions.[1][2] This guide provides a comprehensive technical overview of the potential biological activities of analogs derived from this core structure. We will dissect the rationale behind targeting specific pathways, provide detailed experimental protocols for validation, and explore the structure-activity relationships (SAR) that govern potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for therapeutic innovation.

The Architectural Rationale: A Trifecta of Privileged Scaffolds

The therapeutic potential of the this compound core stems from the synergistic interplay of its three key components. Understanding these individual contributions is crucial for the rational design of novel analogs.

-

1.1. The Pyrrolidine Ring: A Non-Planar Advantage The five-membered, saturated pyrrolidine ring provides a non-planar, sp³-rich scaffold.[1] This three-dimensionality is highly advantageous in drug design as it allows for precise spatial orientation of substituents to engage with complex protein binding sites, often leading to improved potency and selectivity compared to flat, aromatic systems. The ring's puckered conformation can be influenced by substitution, offering a sophisticated method for fine-tuning ligand-receptor interactions.[1]

-

1.2. The Benzamide Moiety: A Versatile Pharmacophore The N-benzoyl group is a classic pharmacophore with a well-documented history in drug development.[3] Benzamide derivatives exhibit an extensive range of biological activities, including anticancer (notably as Histone Deacetylase inhibitors), antimicrobial, and antipsychotic effects.[3][4] The amide bond can act as a rigidifying element and a critical hydrogen bond donor/acceptor, while the phenyl ring offers a site for substitution to modulate properties such as potency, selectivity, and pharmacokinetics.

-

1.3. The 3-Aminopyrrolidine Unit: A Key Interaction Hub The 3-aminopyrrolidine moiety is a recognized building block for targeting various receptors and enzymes. The amine group, which can be primary, secondary, or tertiary, provides a key basic center for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site. Its strategic position on the pyrrolidine ring allows it to project into binding pockets and establish critical interactions. For instance, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their potent antagonist activity against the human chemokine receptor 2 (CCR2).[5]

Potential Therapeutic Targets and Biological Activities

Based on the activities of structurally related compounds, we can hypothesize several high-potential biological activities for this compound analogs.

Chemokine Receptor 2 (CCR2) Antagonism

Rationale: CCR2 is a key chemokine receptor that mediates the migration of monocytes and macrophages to sites of inflammation. Its inhibition is a validated therapeutic strategy for treating inflammatory and autoimmune diseases. Given that 3-aminopyrrolidine derivatives have demonstrated potent hCCR2 antagonist activity, the this compound scaffold is a prime candidate for exploration in this area.[5] The benzoyl group can be optimized to occupy hydrophobic pockets within the receptor, while the 3-amino group engages with key polar residues.

Proposed Mechanism of Action: this compound analogs are hypothesized to act as competitive antagonists at the CCR2 receptor. They bind to the receptor, likely within the transmembrane domain, preventing the binding of the endogenous ligand, Monocyte Chemoattractant Protein-1 (MCP-1). This blockage inhibits the G-protein signaling cascade, ultimately preventing downstream events like calcium mobilization and, most importantly, monocyte chemotaxis.

Visualizing the CCR2 Signaling Pathway:

Caption: CCR2 signaling pathway and the inhibitory mechanism of an antagonist.

Experimental Protocol: CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human CCR2 receptor.

-

Source: A stable cell line overexpressing human CCR2 (e.g., HEK293-hCCR2) is required. Membranes are prepared from these cells via homogenization and centrifugation.

-

Materials:

-

HEK293-hCCR2 cell membranes.

-

Radioligand: [¹²⁵I]-MCP-1.

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled MCP-1 (1 µM).

-

Test compounds (this compound analogs) dissolved in DMSO, serially diluted.

-

-

Procedure:

-

To a 96-well plate, add 50 µL of assay buffer.

-

Add 2 µL of test compound dilution (or DMSO for total binding, unlabeled MCP-1 for non-specific binding).

-

Add 50 µL of [¹²⁵I]-MCP-1 (final concentration ~0.1 nM).

-

Initiate the reaction by adding 100 µL of cell membrane suspension (final concentration ~5-10 µg protein/well). Causality Note: Adding membranes last ensures all components are present to compete simultaneously.

-

Incubate for 90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Wash the filters 3 times with ice-cold wash buffer (Assay buffer without BSA).

-

Dry the filter plate, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition for each compound concentration relative to total and non-specific binding.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Structure-Activity Relationship (SAR) Data for CCR2 Antagonism (Hypothetical)

| Compound ID | Benzoyl Ring Substitution | 3-Amine Substitution | IC₅₀ (nM) |

| Ref-01 | Unsubstituted | -NH₂ | 850 |

| Ana-01 | 4-Chloro | -NH₂ | 120 |

| Ana-02 | 3,4-Dichloro | -NH₂ | 45 |

| Ana-03 | 4-Trifluoromethyl | -NH₂ | 25 |

| Ana-04 | 3,4-Dichloro | -NH(CH₃) | 98 |

| Ana-05 | 3,4-Dichloro | -N(CH₃)₂ | 450 |

This hypothetical data suggests that electron-withdrawing groups on the benzoyl ring enhance potency, and a primary amine at the 3-position is preferred over secondary or tertiary amines for this target.

Histone Deacetylase (HDAC) Inhibition

Rationale: Many benzamide derivatives are potent HDAC inhibitors, a class of drugs with significant applications in oncology.[3][6] The core structure of a typical HDAC inhibitor consists of a zinc-binding group, a linker, and a surface-recognition "cap" group. In our scaffold, the 3-amino group could be derivatized to coordinate with the active site zinc ion, the pyrrolidine ring can act as the linker, and the N-benzoyl group can serve as the cap, interacting with residues at the rim of the active site tunnel.

Proposed Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, benzoylpyrrolidinamine analogs would prevent this deacetylation. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Visualizing the HDAC Inhibition Mechanism:

Caption: Mechanism of HDAC inhibition leading to gene transcription.

Experimental Protocol: In Vitro HDAC1 Inhibition Assay (Fluorogenic)

This protocol measures the inhibitory activity of compounds against purified human HDAC1 enzyme.

-

Principle: The assay uses a fluorogenic substrate that is deacetylated by HDAC1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The signal is proportional to enzyme activity.

-

Materials:

-

Recombinant human HDAC1 enzyme.

-

Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

-

Substrate: Fluor-de-Lys® (Boc-Lys(Ac)-AMC).

-

Developer: Containing Trichostatin A (an HDAC inhibitor to stop the reaction) and a lysyl endopeptidase.

-

Reference Inhibitor: SAHA (Vorinostat).

-

Test compounds (analogs) in DMSO.

-

-

Procedure:

-

In a black 96-well plate, add 25 µL of assay buffer.

-

Add 1 µL of test compound dilution (or DMSO for 100% activity control).

-

Add 10 µL of HDAC1 enzyme solution and incubate for 10 minutes at 37°C to allow compound binding. Causality Note: This pre-incubation step is crucial for identifying time-dependent or slow-binding inhibitors.

-

Initiate the reaction by adding 15 µL of the fluorogenic substrate (final concentration ~20 µM).

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and initiate signal generation by adding 50 µL of developer solution.

-

Incubate for 15 minutes at 37°C.

-

Read fluorescence (Excitation: 360 nm, Emission: 460 nm) on a plate reader.

-

-

Data Analysis:

-

Subtract background fluorescence (wells with no enzyme).

-

Calculate percent inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Additional Potential Activities

-

Antibacterial Activity: The pyrrolidine scaffold is present in several natural and synthetic antibacterial agents. Analogs could be tested for activity against various Gram-positive and Gram-negative bacterial strains, potentially by inhibiting essential enzymes like FtsZ.[3][7]

-

Enzyme Inhibition (General): The benzamide moiety is a known inhibitor of various enzymes. For instance, related benzoyl piperazine structures have shown activity as tyrosinase inhibitors.[8] Screening against a panel of enzymes (kinases, proteases, etc.) could reveal unexpected activities.

Synthetic Strategies and Workflow

A robust and flexible synthetic route is essential for generating a library of analogs for SAR studies.

General Synthetic Route: The most direct approach involves the acylation of a commercially available or synthesized 3-aminopyrrolidine derivative with a substituted benzoyl chloride.

-

Starting Materials: (R/S)-3-Aminopyrrolidine (often protected, e.g., Boc-3-aminopyrrolidine) and various substituted benzoyl chlorides.

-

Key Reaction: Schotten-Baumann reaction. To a solution of the 3-aminopyrrolidine derivative and a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane), the desired benzoyl chloride is added dropwise, typically at 0°C to control exothermicity.

-

Deprotection (if necessary): If a Boc-protected pyrrolidine was used, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purification: The final product is purified using column chromatography or recrystallization.

Visualizing the Synthetic Workflow for Analog Generation:

Caption: General workflow for synthesizing a library of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its modular nature allows for extensive chemical exploration to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The most immediate and well-supported potential lies in the development of CCR2 antagonists for inflammatory diseases and HDAC inhibitors for oncology.

Future work should focus on:

-

Synthesis of a diverse analog library with variations on the benzoyl ring, the stereochemistry of the pyrrolidine, and the substitution on the 3-amino group.

-

Screening against primary targets (CCR2, HDACs) and broader panels to uncover novel activities.

-

In-depth SAR studies to build predictive models for rational drug design.

-

Early ADME and toxicology profiling of lead compounds to ensure the development of safe and effective drug candidates.

This structured approach, grounded in the established principles of medicinal chemistry, will be critical in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- D'Andrea, P., & Liguori, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHIO5uH4C78O3-UqoZkwe7XpVGZBpoI89nXrXWIl7hG_n8q-KWcp_KxMLgjemicwdPHE9SV_GsyfLyQKPiCSqIu3pLZvOqXu5n_oJbvsL5XwjCfwnCqMqHOZRGrzShR5zZUh771m_cbV3jsQ=]

- BenchChem. (n.d.). 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhF_eB_ifMW7YRUKpWEHiThMx7eSEzhOw-hWgMjUykw2kt17EqNs6YSPGTnwP0NI1FvpFB65NcKA8guwMpNJYpN9VDLsd2AhVGzyct4G-snFPmb3BVLj5Z6jAMqRXB84g1T82qGi1F25Z0Smv_UKx-d8ERRG6iKXnc6u6a8Y4fk2ThOu0CoAI1XBVpNYUhJ2siB-hw9XYU5sO3skpQu-mFC9gSSnjD98cJdgew8csC6u6JwfZ91ly_ZpfB1OgL1YOJHJ_NJZxFDZQIxMSveFs=]

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN14IrwZzm9jNa57D5IMiFZBZSymM14VtAHRvj4DbUU3ge5fZC6IO8b7dZ7tImFs4Pk9I6elkyjlPe31sP8cZb5prWOEHNrD6MjgN4a-vpuuCGvie7qCqI2iiKQ-WYsTg2rjvanj7YX7XHdMJ50tOrDzLyfvZ5QTDBHiIlwOk=]

- BenchChem. (n.d.). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsCTX_Bj3j228LJLI1PtGAgwN9bUfVR3mzIFq8vBIXd0IPpICbCZvzXebpPXFy8_ZD7gXAyeVg4nMnITDGhGTIQB9HKsRrXayfqEicgQvJx6PWjgzV-J1Yrg6XrGebVkBH4gLqRTvJauyc-y8U6YHeD48ln_BPef066gQQF4ZrVVah25zrmscaH1K2kUfMQh3e2lMZNcrNEaAykKIwp9TJebPP4myzW5w_qRR4L8mMvIbFby-Q1A==]

- KIM, Y., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20223687/]

- Li, Y., et al. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273873/]

- Request PDF. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate. [URL: https://www.researchgate.net/publication/257913505_A_convenient_route_to_1-benzyl_3-aminopyrrolidine_and_3-aminopiperidine]

- Qasim, Z. S., & Abbas, K. S. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [URL: https://cyberleninka.

- da Silva, G. N., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10289454/]

- Lavorato, S. N., et al. (2018). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6032904/]

- BenchChem. (n.d.). Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs: A Comparative Guide. BenchChem. [URL: https://www.benchchem.

- Charoenkitkarn, V., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6949]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzoylpyrrolidin-3-amine: A Versatile Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines and the Privileged Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutics with high efficacy and specificity is paramount. Chiral amines are integral to this endeavor, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1] The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their pharmacological activity. Different enantiomers of a drug can exhibit vastly different interactions with their biological targets, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[2]

Among the myriad of chiral scaffolds utilized in drug discovery, the five-membered pyrrolidine ring holds a privileged status.[3][4] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[3] This inherent three-dimensionality, coupled with the presence of multiple stereogenic centers, makes the pyrrolidine scaffold a versatile and highly sought-after building block for the synthesis of complex, biologically active molecules.[4][5]

This technical guide focuses on a particularly valuable derivative of this scaffold: 1-benzoylpyrrolidin-3-amine . The strategic placement of a primary amine at the 3-position and a benzoyl protecting group on the ring nitrogen makes this compound a versatile chiral synthon. This guide will provide a comprehensive overview of its synthesis, chiral resolution, and its application as a key intermediate in the development of novel therapeutics, with a particular focus on its potential role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Synthesis of Racemic this compound

The journey to enantiomerically pure this compound begins with the synthesis of the racemic mixture. A straightforward and environmentally conscious approach involves the direct benzoylation of 3-aminopyrrolidine. The following protocol is adapted from a green chemistry methodology that eschews the need for traditional alkaline conditions and organic solvents.[6][7]

Experimental Protocol: Benzoylation of 3-Aminopyrrolidine

Objective: To synthesize racemic this compound from 3-aminopyrrolidine and benzoyl chloride in a neat, solvent-free reaction.

Materials:

-

3-Aminopyrrolidine

-

Benzoyl chloride

-

Crushed ice

-

Anhydrous sodium sulfate

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a fume hood, combine equimolar quantities of 3-aminopyrrolidine and benzoyl chloride in a beaker.

-

Stir the mixture with a glass rod. The reaction is exothermic, and hydrogen chloride gas will be evolved as the mixture solidifies or becomes a paste.[6]

-

Add crushed ice to the reaction mixture and stir vigorously until the solid product precipitates and the aqueous layer becomes clear.[6]

-

Filter the crude product and wash thoroughly with water to remove any residual amine hydrochloride.[6]

-

Dry the product over anhydrous sodium sulfate.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure, racemic this compound.

Expected Outcome: This method is reported to produce high yields of the N-benzoylated product.[6]

Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Chiral resolution via the formation of diastereomeric salts is a time-honored and industrially scalable method.[4][8] This technique leverages the different physical properties, particularly solubility, of the salts formed between the racemic amine and an enantiomerically pure chiral resolving agent.[9] Tartaric acid and its derivatives are among the most effective and cost-efficient resolving agents for amines.[10] The following protocol is based on the successful resolution of a closely related compound, 1-benzyl-3-aminopyrrolidine, using a tartaric acid derivative.[10]

Experimental Protocol: Chiral Resolution of Racemic this compound

Objective: To separate the enantiomers of racemic this compound by fractional crystallization of diastereomeric salts formed with an enantiomerically pure tartaric acid derivative (e.g., (+)-dibenzoyl-D-tartaric acid).

Materials:

-

Racemic this compound

-

(+)-Dibenzoyl-D-tartaric acid (or another suitable tartaric acid derivative)

-

Suitable solvent system (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., 5 M sodium hydroxide solution)

-

Organic extraction solvent (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic this compound in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.[11]

-

Slowly add the amine solution to the stirred solution of the tartaric acid derivative at room temperature.[9]

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried diastereomeric salt in water.

-

Slowly add a 50% sodium hydroxide solution while stirring until the salt dissolves and the solution is strongly basic (pH > 12).[12]

-

Extract the liberated free amine with an organic solvent like dichloromethane (3x).[9]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[11]

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

-

Expected Outcome: The theoretical maximum yield for the resolution of one enantiomer is 50%. With optimization of the solvent and crystallization conditions, high enantiomeric purities (>98% ee) can be achieved.[3]

Spectroscopic Characterization

Accurate structural elucidation is crucial for confirming the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data based on its chemical structure and analysis of analogous compounds.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.4 | m | 5H | Aromatic protons (Benzoyl group) |

| ~3.8-3.2 | m | 4H | CH₂ (Pyrrolidine ring) |

| ~3.1-2.9 | m | 1H | CH (at position 3) |

| ~2.2-1.8 | m | 2H | CH₂ (Pyrrolidine ring) |

| ~1.6 | br s | 2H | NH₂ |

Note: The pyrrolidine ring protons are expected to exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~136 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~52 | CH₂ (Pyrrolidine ring) |

| ~50 | CH (at position 3) |

| ~47 | CH₂ (Pyrrolidine ring) |

| ~34 | CH₂ (Pyrrolidine ring) |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Expected Absorptions/Signals |

| IR (Infrared) Spectroscopy | ~3400-3250 cm⁻¹ (N-H stretch, primary amine, two bands)[13]~1630 cm⁻¹ (C=O stretch, amide)[14]~1600, 1450 cm⁻¹ (C=C stretch, aromatic)[14]~1335-1250 cm⁻¹ (C-N stretch, aromatic amine)[13] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z = 191.1179 |

Applications in Drug Discovery: A Gateway to DPP-4 Inhibitors

The enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of a variety of pharmacologically active molecules.[3] A particularly promising application lies in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[15] Several approved DPP-4 inhibitors, such as Alogliptin and Sitagliptin, feature a chiral amine as a key structural element that interacts with the active site of the enzyme.

While the direct synthesis of these drugs from this compound may not be the commercial route, the established synthetic pathways for these drugs highlight the critical role of structurally similar chiral amines. For instance, the synthesis of Alogliptin involves the coupling of a substituted pyrimidinedione intermediate with (R)-3-aminopiperidine.[11][15]

Conceptual Synthetic Workflow: Application in DPP-4 Inhibitor Synthesis

The following diagram illustrates a conceptual workflow for how an enantiomerically pure 3-aminopyrrolidine derivative, obtained from this compound, could be incorporated into a DPP-4 inhibitor scaffold, drawing a parallel to the synthesis of Alogliptin.

Caption: Conceptual workflow for the application of (S)-3-aminopyrrolidine in the synthesis of DPP-4 inhibitors.

This conceptual pathway underscores the utility of this compound as a precursor to a key chiral intermediate. The benzoyl group serves as an effective protecting group during the synthesis and resolution, and can be subsequently removed to liberate the free amine for coupling with a heterocyclic core.

Conclusion

This compound is a strategically designed chiral building block that holds significant promise for drug discovery and development. Its synthesis from readily available starting materials and the well-established methodology for its chiral resolution make it an accessible and valuable tool for medicinal chemists. The resulting enantiomerically pure 3-aminopyrrolidine derivatives are key intermediates for the synthesis of complex, biologically active molecules, most notably demonstrated by the structural motifs found in potent DPP-4 inhibitors. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

References

- Tang, T., et al. (n.d.).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639.

- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.

- Das, J., & Basu, M. K. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Barcelos, R. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14027-14084.

- CN102603592A. (2012). Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine.

- BenchChem. (2025). The Discovery and Synthesis of Alogliptin: A Technical Guide.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Gündüz, M. G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- Guidechem. (n.d.). What are the applications of 3-Aminopyrrolidine dihydrochloride?.

- BenchChem. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.

- Kim, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 755837.

- BenchChem. (2025). An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Dibenzoyl-D-tartaric Acid.

- European Patent Office. (1999).

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- BenchChem. (2025). A Comparative Guide to Chiral Resolution: Di-p-toluoyl-D-tartaric Acid vs. Dibenzoyl.

- PubChem. (n.d.). This compound dihydrochloride.

- BenchChem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI)

- Das, J., & Basu, M. K. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.

- National Institutes of Health. (n.d.).

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.

- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5093-5134.

- Scribd. (n.d.).

- The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science.